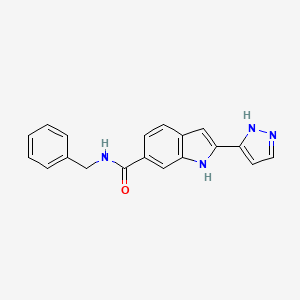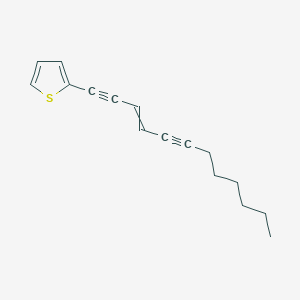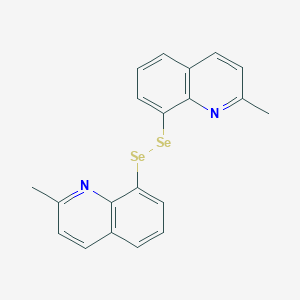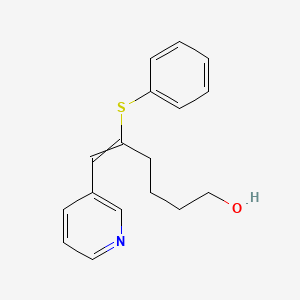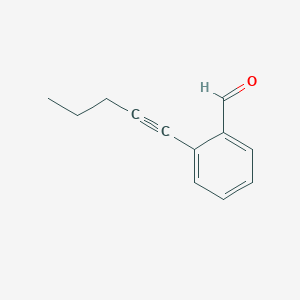
Benzaldehyde, 2-(1-pentynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-(1-pentynyl)-: is an organic compound with the molecular formula C12H12O. It consists of a benzene ring with a formyl substituent and a pentynyl group attached to the second carbon of the benzene ring. This compound is a derivative of benzaldehyde, which is one of the simplest aromatic aldehydes and is widely used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Two-Step, One-Pot Reduction/Cross-Coupling Procedure: This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde.
Enzymatic Production: Benzaldehyde can be produced from L-phenylalanine using a mutant form of 4-hydroxymandelate synthase.
Industrial Production Methods:
Oxidation of Toluene: This is a common industrial method where toluene is oxidized in the liquid phase to produce benzaldehyde.
Hydrolysis of Benzal Chloride: Benzal chloride can be hydrolyzed to produce benzaldehyde.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzaldehyde can undergo oxidation to form benzoic acid.
Reduction: It can be reduced to benzyl alcohol.
Substitution: Benzaldehyde can react with various nucleophiles to form Schiff bases, oximes, hydrazones, and acetals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like hydroxylamine, phenylhydrazine, and alcohols are used for forming oximes, hydrazones, and acetals, respectively.
Major Products:
Benzoic Acid: Formed from the oxidation of benzaldehyde.
Benzyl Alcohol: Formed from the reduction of benzaldehyde.
Schiff Bases, Oximes, Hydrazones, and Acetals: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Functionalized Benzalacetones: Benzaldehyde derivatives are used in the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones, which possess antioxidant properties.
Biology:
Anticancer Agents: Benzaldehyde derivatives are used in the synthesis of benzimidazole derivatives, which have shown significant anticancer activity.
Medicine:
Antimicrobial and Antioxidant Activities: Benzaldehyde has been shown to have insecticidal, antimicrobial, and antioxidant activities.
Industry:
Mecanismo De Acción
Absorption and Metabolism: Benzaldehyde is absorbed well via the gastrointestinal tract, skin, and lungs. It is rapidly distributed in the blood and kidneys and is excreted primarily through urine. Benzaldehyde is oxidized to benzoic acid, which is then conjugated with glucuronic acid or glycine to form hippuric acid .
Molecular Targets and Pathways: Benzaldehyde can loosen the structure of the lipid bilayer, enhancing the absorption of hydrophilic drugs .
Comparación Con Compuestos Similares
Benzyl Alcohol: Similar to benzaldehyde but with a hydroxyl group instead of a formyl group.
Benzoic Acid: Formed from the oxidation of benzaldehyde and has a carboxyl group instead of a formyl group.
Benzaldehyde Oxime: Formed from the reaction of benzaldehyde with hydroxylamine.
Uniqueness: Benzaldehyde, 2-(1-pentynyl)-, is unique due to the presence of a pentynyl group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives .
Propiedades
Número CAS |
571184-11-7 |
|---|---|
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-pent-1-ynylbenzaldehyde |
InChI |
InChI=1S/C12H12O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-10H,2-3H2,1H3 |
Clave InChI |
ZILUOZIWQCJPQR-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
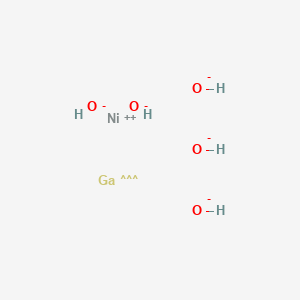
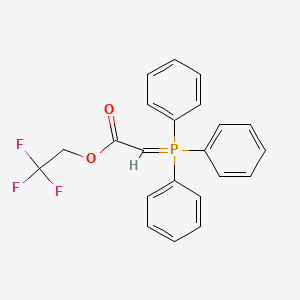
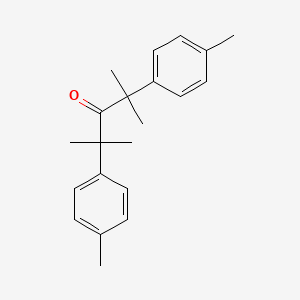
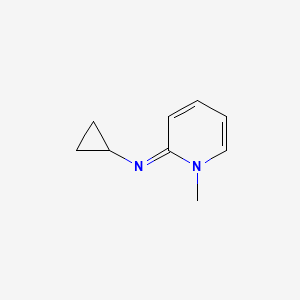
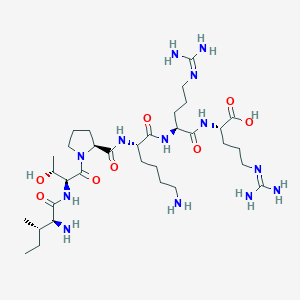

![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
